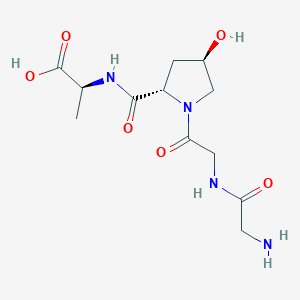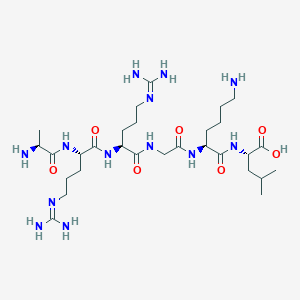![molecular formula C16H10N4O2 B12578247 Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester CAS No. 624723-64-4](/img/structure/B12578247.png)
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a complex organic compound known for its unique structural framework. It is often utilized in various scientific fields due to its electron-withdrawing properties and ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester typically involves the reaction of pyrazino[2,3-f][1,10]phenanthroline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and molecular device technology.
Biology: Employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of dye-sensitized solar cells and organic light-emitting diodes (OLEDs) due to its electron-accepting properties
Mechanism of Action
The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester primarily involves its ability to act as an electron acceptor. The electron density is delocalized on the quinoxaline ring, allowing it to stabilize various metal ions and form stable complexes. This property is particularly useful in applications such as catalysis and molecular device technology .
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-f][1,10]phenanthroline: Shares a similar structural framework but lacks the ester group.
2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: A derivative used in OLEDs with thermally activated delayed fluorescence properties.
2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Another derivative used in OLEDs with different emission properties.
Uniqueness
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is unique due to its ester group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly versatile in various scientific and industrial applications .
Properties
CAS No. |
624723-64-4 |
|---|---|
Molecular Formula |
C16H10N4O2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
methyl pyrazino[2,3-f][1,10]phenanthroline-3-carboxylate |
InChI |
InChI=1S/C16H10N4O2/c1-22-16(21)11-8-19-14-9-4-2-6-17-12(9)13-10(15(14)20-11)5-3-7-18-13/h2-8H,1H3 |
InChI Key |
XIUDZUIZGYTPBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)

![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)







![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)
